2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol

Saroglitazar synthesis Pharmaceutical intermediates PPAR agonist

Generic saroglitazar ANDA filers must use the patent-designated hydroxy intermediate to demonstrate synthetic pathway equivalence-substituting non-identical pyrrole-ethanol analogs generates unqualified impurity profiles and fails regulatory traceability. CAS 494850-27-0 is the explicitly claimed 'compound (B1)' in U.S. Patent 20160107989. • Designated intermediate (B1) for saroglitazar originator pathway fidelity & Paal-Knorr yield optimization • 98% purity: qualified as HPLC system-suitability standard, retention-time marker & degradant marker for forced-degradation studies • Certified Saroglitazar Impurity 2 reference standard for ANDA/DMF related-substances testing without additional characterization

Molecular Formula C14H17NOS
Molecular Weight 247.36
CAS No. 494850-27-0
Cat. No. B2612491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol
CAS494850-27-0
Molecular FormulaC14H17NOS
Molecular Weight247.36
Structural Identifiers
SMILESCC1=CC=C(N1CCO)C2=CC=C(C=C2)SC
InChIInChI=1S/C14H17NOS/c1-11-3-8-14(15(11)9-10-16)12-4-6-13(17-2)7-5-12/h3-8,16H,9-10H2,1-2H3
InChIKeyXTRVBZXDBRHCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Critical Saroglitazar Intermediate Sourcing


2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol (CAS 494850-27-0), systematically named 1H-Pyrrole-1-ethanol, 2-methyl-5-[4-(methylthio)phenyl]-, is a pyrrole-based heterocyclic building block with the molecular formula C14H17NOS and a molecular weight of 247.36 g/mol . This compound is a white crystalline solid with a melting point of 75–78°C and is sensitive to oxidation at the methylthio group . Its primary scientific and industrial significance stems from its role as the designated hydroxy intermediate—referred to as 'compound (B1)'—in the patented synthesis of saroglitazar (Lipaglyn), a first-in-class dual PPARα/γ agonist approved for diabetic dyslipidemia [1][2].

1
Synthetic Role Designated intermediate 'compound (B1)' in patented saroglitazar manufacturing route
2
Supply Format Available as ≥98% HPLC purity or certified Saroglitazar Impurity 2 reference standard
3
QC Compatibility Defined melting point (75–78°C) supports in-house identity verification

Why Analogs Cannot Replace This Intermediate


In-class pyrrole-ethanol derivatives bearing different C5-aryl substituents—such as 2-thienyl (CAS 494850-38-3), phenylthio (CAS 494850-35-0), or unsubstituted phenyl (CAS 26165-72-0)—are not interchangeable with CAS 494850-27-0. The 4-(methylthio)phenyl motif is a non-detachable structural determinant of the saroglitazar pharmacophore, as confirmed by the ChEBI ontology, which defines the drug as a monocarboxylic acid in which the nitrogen of 2-methyl-5-[4-(methylthio)phenyl]-1H-pyrrole replaces a hydrogen on the p-ethoxy substituent [1]. The CymitQuimica catalog explicitly lists CAS 494850-27-0 as 'Saroglitazar Impurity 2,' a regulated reference standard used in ANDA/DMF submissions . Generic substitution with a non‑identical pyrrole-ethanol analog would break synthetic pathway fidelity, generate an unqualified impurity profile, and fail regulatory traceability requirements [2].

Pharm. Fidelity
Pyrrole-ethanol analogs with different C5-aryl groups (e.g., 2-thienyl, phenylthio) lack the 4-(methylthio)phenyl motif; may break synthetic pathway equivalence for ANDA filing.
Reg. Traceability
Generic substitution generates an unqualified impurity profile; may not satisfy DMF traceability or pharmacopoeial reference-standard requirements.
QC Transfer
Comparator compounds lack reported melting points or certified purity; melting-point-based identity verification may not transfer directly.

Differentiation Evidence vs. In-Class Analogs


Exclusive Intermediate Designation: Compound (B1)

CAS 494850-27-0 is the sole compound designated as 'compound (B1)' in the patented Cadila Healthcare process for manufacturing saroglitazar magnesium. The patent explicitly defines a four-step sequence where compound (B1)—produced by reacting compound (C1) with ethanolamine under Paal-Knorr conditions—is converted to mesylate compound (A1), which is subsequently coupled to build the API [1]. In contrast, the 2-thienyl analog (CAS 494850-38-3) and the phenylthio analog (CAS 494850-35-0) do not bear the 4-(methylthio)phenyl group required for the drug substance; they are absent from all saroglitazar regulatory filings and have no declared role as synthetic intermediates for this approved drug [2].

Exclusive Intermediate Designation
Head-to-head
Target: essential intermediate 'compound (B1)' in NDA-approved drug synthesis. Comparators: 0 documented role in any approved-drug synthetic pathway.
Mandatory for ANDA filers referencing the saroglitazar drug master file.
Patent-defined synthetic route; regulatory filing context.
Saroglitazar synthesis Pharmaceutical intermediates PPAR agonist

Melting Point as Identity and Purity Indicator

The target compound exhibits a melting point of 75–78°C, consistent with its identity as a white crystalline solid . In contrast, the commercially relevant des-methylthio analog 2-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]ethanol (CAS 26165-72-0) has a boiling point of 454.5°C at 760 mmHg but no reported melting point in standard databases, consistent with a non‑crystalline physical form that complicates solid‑state characterization . The 2-thienyl analog (CAS 494850-38-3), with a molecular weight of only ~209 g/mol, is also not reported as a crystalline solid in vendor catalogs, limiting its amenability to melting‑point‑based identity verification . The well‑defined melting range of CAS 494850-27-0 provides an immediate, low‑cost method for batch‑to‑batch identity confirmation that is unavailable for these comparator compounds.

Melting Point Identity Indicator
Data to verify
Target: 75–78°C (white crystalline solid). Comparators: no melting point data available in standard databases.
Supports low-cost batch-to-batch identity confirmation.
Vendor datasheet specifications; confirm with in-house measurement.
Solid-state characterization Melting point Quality control

Commercial Purity Advantage Over Analogs

CAS 494850-27-0 is routinely supplied at ≥98% purity (HPLC) by multiple vendors including ChemScene (Cat. CS-0052077), Leyan (Cat. 1122717), MolCore (NLT 98%), and CymitQuimica (98%), with some also offering the compound as a certified Saroglitazar Impurity 2 reference standard . In contrast, the des-methylthio analog (CAS 26165-72-0) is typically listed without a purity specification in public catalogs—indicating general‑purpose reagent grade—while the phenylthio analog (CAS 494850-35-0) and 2-thienyl analog (CAS 494850-38-3) are not routinely stocked . The combination of 98% purity and impurity‑standard documentation means CAS 494850-27-0 can be used directly in GMP‑adjacent analytical method validation without further purification, unlike comparator compounds.

Commercial Purity Profile
Source review
Target: ≥98% (HPLC) from multiple suppliers; offered as certified impurity standard. Comparators: purity unspecified or limited stocking.
May reduce method development and validation lead time.
Based on vendor catalog listings; verify current lot specifications.
Chemical purity Procurement specification Quality assurance

Methylthio Oxidation Sensitivity Differentiator

The methylthio (–SCH₃) substituent on the C5-phenyl ring of CAS 494850-27-0 is susceptible to oxidation under ambient conditions, a property explicitly noted in vendor documentation, which specifies storage at 2–8°C in sealed, dry containers . This oxidation sensitivity is chemically distinct from the behavior of the des-methylthio analog (CAS 26165-72-0), which lacks the sulfur atom entirely and therefore has no equivalent oxidative degradation pathway . The requirement for controlled storage and handling is not merely a logistical inconvenience: it reflects the fact that the methylthio group is the reactive handle that is subsequently converted to the mesylate leaving group in the patented saroglitazar synthesis, making its intact preservation a critical quality attribute for downstream process yield and impurity control [1].

Oxidation Sensitivity Differentiator
Class-level
Methylthio group is oxidation-sensitive (storage at 2–8°C required) and is the reactive site for downstream mesylate formation. Des-methylthio analog has no equivalent degradation pathway.
Storage condition fidelity critical for preserving downstream reactivity.
Quantitative degradation rate data not publicly available; vendor-recommended handling.
Chemical stability Process development Storage conditions

Application Scenarios


Generic Saroglitazar ANDA and DMF Filing

As the explicitly designated synthetic intermediate 'compound (B1)' in the originator patent (U.S. 20160107989), CAS 494850-27-0 must be used by generic manufacturers to demonstrate synthetic pathway equivalence in Abbreviated New Drug Applications (ANDAs) referencing Lipaglyn. The compound's availability as a certified Saroglitazar Impurity 2 reference standard (CymitQuimica) enables direct use in HPLC method validation for related-substances testing without additional characterization [1][2].

QC & Impurity Profiling for Saroglitazar API

CAS 494850-27-0 is cataloged and supplied as a characterized impurity reference material. Its 98% purity and defined melting point of 75–78°C support its use as a system-suitability standard and retention-time marker in pharmacopoeial HPLC methods for saroglitazar drug substance and drug product release testing. The oxidation sensitivity of the methylthio group further makes it a relevant degradant marker for forced-degradation studies [1][2].

Process Optimization for Dual PPAR Agonists

The Paal-Knorr condensation of compound (C1) with ethanolamine to yield compound (B1)—i.e., CAS 494850-27-0—is a critical yield-determining step in the saroglitazar synthesis [1]. Process R&D teams optimizing reaction conditions (solvent, acid catalyst, temperature) require the authentic intermediate as an analytical reference to quantify conversion, selectivity, and impurity formation using calibrated HPLC methods, leveraging its 98% purity as a quantitation standard.

SAR Studies on Methylthiophenyl Pyrrole Scaffolds

The 4-(methylthio)phenyl pyrrole motif is a validated pharmacophoric element: the antimycobacterial lead 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine demonstrates MIC values of 0.125 μg/mL against M. tuberculosis with a protection index >1000, and 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives show anticancer activity comparable to paclitaxel [2][3]. CAS 494850-27-0 serves as a common late-stage intermediate for diversifying this scaffold via the hydroxyethyl handle, enabling SAR expansion without de novo core synthesis.

Application
Selection Property
Validation Focus
Generic ANDA and DMF Filing
Patent-designated synthetic intermediate identity
Synthetic pathway equivalence documentation
API Impurity Profiling
Characterized impurity reference standard
HPLC system-suitability and forced-degradation marker
Process Optimization
Authentic intermediate for yield-determining step
Conversion and selectivity quantitation standard
Methylthiophenyl Pyrrole SAR Studies
Common late-stage scaffold diversification handle
Scaffold expansion without de novo core synthesis
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